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Compound of Interest

Compound Name: Myrcenol sulfone

Cat. No.: B074774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcenol sulfone, systematically named 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-

methylpentan-2-ol, is an organosulfur compound derived from the monoterpene myrcene. Its

structure incorporates a sulfone group within a five-membered dihydrothiophene dioxide ring

and a tertiary alcohol. This guide provides a summary of the expected spectroscopic

characteristics of myrcenol sulfone based on the known spectral properties of its constituent

functional groups. While specific experimental spectra for this exact compound are not readily

available in the public domain, this document offers a detailed theoretical framework for its

characterization, including predicted spectral data and a hypothetical experimental protocol for

its synthesis and analysis.

Molecular Structure
IUPAC Name: 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol Molecular Formula:

C₁₀H₁₈O₃S Molecular Weight: 218.31 g/mol

The structure of myrcenol sulfone is characterized by a sulfolene ring (a dihydrothiophene

1,1-dioxide) attached to a hydroxylated isohexyl side chain.
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The following tables summarize the predicted spectroscopic data for myrcenol sulfone. These

predictions are based on established values for similar chemical environments and functional

groups.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Assignment

Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constants

(Hz)

-C(CH₃)₂OH ~ 1.2 Singlet -

-CH₂- ~ 1.5 - 1.7 Multiplet -

-CH₂-C= ~ 2.3 - 2.5 Multiplet -

=CH- ~ 5.8 - 6.0 Broad Singlet -

-CH₂-SO₂- ~ 3.8 - 4.0 Singlet -

-OH Variable Singlet -

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Assignment Predicted Chemical Shift (ppm)

-C(CH₃)₂OH ~ 29 - 31

-C(CH₃)₂OH ~ 70 - 72

-CH₂- ~ 22 - 24

-CH₂- ~ 40 - 42

-CH₂-C= ~ 25 - 27

=C- ~ 125 - 128

=CH- ~ 120 - 123

-CH₂-SO₂- ~ 55 - 58

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Functional Group Vibrational Mode
Predicted

Wavenumber (cm⁻¹)
Intensity

O-H (Alcohol) Stretching 3200 - 3600 Strong, Broad

C-H (Alkane) Stretching 2850 - 3000 Medium-Strong

S=O (Sulfone) Asymmetric Stretching 1300 - 1350 Strong

S=O (Sulfone) Symmetric Stretching 1120 - 1160 Strong

C=C (Alkene) Stretching 1640 - 1680 Weak-Medium

C-O (Alcohol) Stretching 1000 - 1260 Medium-Strong

Table 4: Predicted Mass Spectrometry Data
m/z Value Proposed Fragment

218 [M]⁺ (Molecular Ion)

200 [M - H₂O]⁺

154 [M - SO₂]⁺

136 [M - SO₂ - H₂O]⁺

59 [C₃H₇O]⁺

Experimental Protocols
The following provides a detailed, hypothetical methodology for the synthesis and

spectroscopic characterization of myrcenol sulfone.

Synthesis of Myrcenol Sulfone
This two-step synthesis involves the formation of a cyclic sulfone from myrcene and sulfur

dioxide, followed by hydration of the isolated double bond.

Step 1: Synthesis of Myrcene Sulfone

In a high-pressure reaction vessel, charge with β-myrcene (1 equivalent).
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Cool the vessel to -20°C and condense liquid sulfur dioxide (1.1 equivalents) into the vessel.

Seal the vessel and allow it to warm to room temperature.

Stir the reaction mixture at 60°C for 24 hours.

Cool the vessel to room temperature and carefully vent the excess sulfur dioxide in a fume

hood.

Dissolve the crude product in diethyl ether and wash with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield crude myrcene sulfone.

Purify the product by column chromatography on silica gel using a hexane/ethyl acetate

gradient.

Step 2: Hydration of Myrcene Sulfone to Myrcenol Sulfone

Dissolve the purified myrcene sulfone (1 equivalent) in a mixture of tetrahydrofuran and

water (3:1).

Add a catalytic amount of sulfuric acid (0.1 equivalents).

Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress

by thin-layer chromatography.

Upon completion, neutralize the reaction with a saturated sodium bicarbonate solution.

Extract the product with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure.

Purify the final product, myrcenol sulfone, by column chromatography on silica gel using a

hexane/ethyl acetate gradient.
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Spectroscopic Characterization
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz

spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane

(TMS) as an internal standard.

Infrared Spectroscopy: The IR spectrum would be obtained using a Fourier-transform

infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a NaCl plate or

as a KBr pellet.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using

an electrospray ionization (ESI) source to determine the exact mass of the molecular ion and

confirm the elemental composition.
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Caption: Synthesis pathway of Myrcenol Sulfone from β-Myrcene.
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Caption: Workflow for the spectroscopic characterization of Myrcenol Sulfone.

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Myrcenol Sulfone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074774#spectroscopic-data-of-myrcenol-sulfone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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